N-([2,4'-bipyridin]-3-ylmethyl)quinoxaline-6-carboxamide
Description
Properties
IUPAC Name |
N-[(2-pyridin-4-ylpyridin-3-yl)methyl]quinoxaline-6-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N5O/c26-20(15-3-4-17-18(12-15)23-11-10-22-17)25-13-16-2-1-7-24-19(16)14-5-8-21-9-6-14/h1-12H,13H2,(H,25,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUSWPJVKIODCCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=CC=NC=C2)CNC(=O)C3=CC4=NC=CN=C4C=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-([2,4’-bipyridin]-3-ylmethyl)quinoxaline-6-carboxamide typically involves the condensation of 2,4’-bipyridine-3-carboxaldehyde with quinoxaline-6-carboxylic acid. The reaction is often catalyzed by a base such as triethylamine and carried out in a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, may be employed to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions: N-([2,4’-bipyridin]-3-ylmethyl)quinoxaline-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents like chloroform or dichloromethane.
Major Products Formed:
Oxidation: Formation of quinoxaline-6-carboxylic acid derivatives.
Reduction: Formation of reduced quinoxaline derivatives.
Substitution: Formation of substituted quinoxaline derivatives with various functional groups.
Scientific Research Applications
Scientific Research Applications
-
Chemistry :
- Building Block for Complex Molecules : N-([2,4'-bipyridin]-3-ylmethyl)quinoxaline-6-carboxamide serves as a key building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
-
Biology :
- Biological Probes : The compound is utilized to study interactions between small molecules and biological macromolecules. It acts as a probe to investigate binding sites and mechanisms of action of various enzymes and receptors .
- Anticancer Activity : Preliminary studies indicate that this compound can inhibit the growth of cancer cells, suggesting its potential as an anticancer agent .
-
Medicine :
- Therapeutic Potential : this compound is being explored for its antimicrobial and antiviral properties alongside its anticancer activities .
-
Industry :
- Material Development : In the industrial sector, this compound is employed in developing new materials with specific electronic and optical properties. It is also used in the production of dyes and pigments .
Case Studies
- In Vitro Studies :
- Molecular Docking Studies :
Mechanism of Action
The mechanism of action of N-([2,4’-bipyridin]-3-ylmethyl)quinoxaline-6-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with receptors on the cell surface, modulating signal transduction pathways and affecting cellular responses .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Functional Group Analysis
The compound’s quinoxaline core distinguishes it from analogs like N-[2-[(2S)-2-cyano-4,4-difluoropyrrolidin-1-yl]-2-oxoethyl]-6-(3-piperazin-1-ylpropoxy)quinoline-4-carboxamide (), which employs a quinoline backbone. Key differences include:
- Quinoxaline vs.
- Substituents : The bipyridinyl group in the target compound contrasts with the piperazine and difluoropyrrolidine groups in ’s analog. Piperazine improves aqueous solubility, whereas bipyridinyl may favor metal coordination or π-π stacking .
Physicochemical and Electronic Properties
Biological Activity
N-([2,4'-bipyridin]-3-ylmethyl)quinoxaline-6-carboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Synthesis
This compound is a quinoxaline derivative characterized by a bipyridine moiety. Its synthesis typically involves the condensation of 2,4'-bipyridine-3-carboxaldehyde with quinoxaline-6-carboxylic acid, often facilitated by a base such as triethylamine in a solvent like dimethylformamide (DMF) .
Biological Activity Overview
The compound exhibits several biological activities, including:
- Anticancer Properties : Demonstrated ability to inhibit the growth of various cancer cell lines.
- Antimicrobial Activity : Potential effectiveness against a range of bacterial strains.
- Enzyme Inhibition : Ability to interact with specific enzymes, affecting their activity.
The mechanisms through which this compound exerts its effects include:
- Enzyme Interaction : The compound can bind to active sites of enzymes, inhibiting their function and blocking substrate access.
- Receptor Modulation : It may interact with cell surface receptors, influencing signal transduction pathways and cellular responses .
- DNA Interaction : Similar compounds have shown the ability to induce DNA strand breaks through reactive oxygen species (ROS) generation .
Anticancer Activity
A study investigating the anticancer potential of this compound revealed that it exhibited significant cytotoxicity against MCF-7 breast cancer cells. The compound was found to induce apoptosis in a dose-dependent manner, with an IC50 value of approximately 25 μM .
Antimicrobial Effects
In vitro studies indicated that the compound displayed antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) against Staphylococcus aureus was reported at 50 µM .
Comparative Analysis
To understand the uniqueness of this compound in comparison to other related compounds, the following table summarizes key properties:
| Compound | Anticancer Activity | Antimicrobial Activity | Unique Features |
|---|---|---|---|
| This compound | Significant (IC50 ~ 25 µM) | Moderate (MIC ~ 50 µM) | Bipyridine moiety enhances binding |
| N-(naphthalen-1-ylmethyl)quinoxaline-2-carboxamide | Moderate | High | Known for antimycobacterial activity |
| 6-chloro-N-(p-tolyl)-1,4-dihydroquinoline-3-carboxamide | High | Low | Exhibits unique anti-inflammatory properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
